Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-
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Overview
Description
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- is a synthetic organic compound known for its vibrant color properties. This compound is primarily used as a dye in various industrial applications, including textiles and fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- involves multiple steps. The process typically starts with the diazotization of 2-chloro-5-nitroaniline, followed by coupling with N-[5-[bis[2-(acetyloxy)ethyl]amino]phenyl]acetamide. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and other materials
Mechanism of Action
The mechanism by which Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Another azo dye with similar applications in the textile industry.
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-: Used in similar industrial applications but differs in its substituent groups, affecting its color properties and reactivity.
Uniqueness
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- is unique due to its specific substituent groups, which impart distinct color properties and reactivity compared to other azo dyes. Its chloro and nitro groups make it particularly suitable for specific industrial applications where these properties are desired .
Properties
CAS No. |
66214-53-7 |
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Molecular Formula |
C22H24ClN5O7 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-5-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C22H24ClN5O7/c1-14(29)24-22-12-17(27(8-10-34-15(2)30)9-11-35-16(3)31)5-7-20(22)25-26-21-13-18(28(32)33)4-6-19(21)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29) |
InChI Key |
FECKWPGJFHACBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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